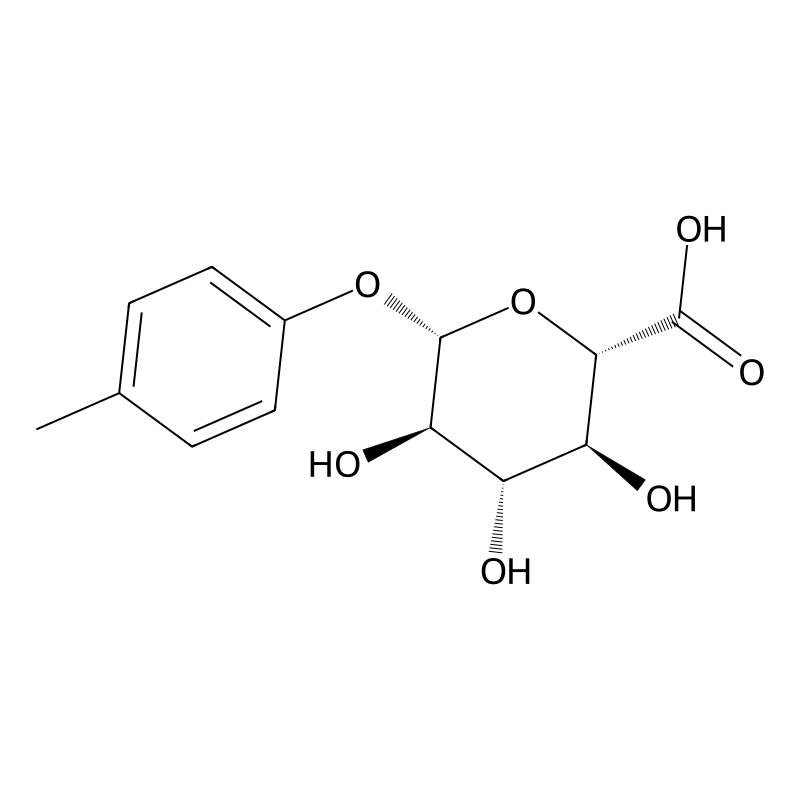

p-Cresol glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Origin and Metabolism:

p-Cresol glucuronide is a metabolite of p-cresol, a substance formed by the breakdown of protein in the gut by gut bacteria. p-Cresol itself is considered a uremic toxin, meaning it can accumulate in the blood of individuals with impaired kidney function. In the body, p-cresol is primarily broken down (metabolized) by the liver and kidneys into two main forms: p-cresol sulfate and p-cresol glucuronide. Studies have shown that p-cresol sulfate is the more abundant metabolite, with p-cresol glucuronide present at lower concentrations. Source: National Institutes of Health, [National Library of Medicine]

Potential Biomarker for Kidney Disease:

Research suggests that p-cresol glucuronide levels in the blood may serve as a potential biomarker for chronic kidney disease (CKD). This is because individuals with impaired kidney function are less able to effectively eliminate p-cresol and its metabolites from the body, leading to potential accumulation. Studies have shown that blood levels of p-cresol glucuronide are often elevated in individuals with CKD compared to healthy individuals. Source: National Institutes of Health, [National Library of Medicine: ]

Investigating the Gut Microbiome:

Recent research is exploring the potential role of the gut microbiome in p-cresol glucuronide production. Some studies suggest that specific gut bacteria may be involved in metabolizing p-cresol into p-cresol glucuronide. Understanding this connection could provide insights into the development of new strategies to manage p-cresol levels and potentially improve health outcomes in individuals with CKD. Source: National Institutes of Health, [National Library of Medicine: ]

p-Cresol glucuronide is a glucuronide derivative of p-cresol, a compound formed primarily through the metabolism of tyrosine by anaerobic intestinal bacteria. This metabolite is predominantly excreted in urine and plays a significant role in the detoxification processes of the body. p-Cresol itself is classified as a methylphenol and is known for its presence in various biological fluids and its association with uremic toxicity, particularly in individuals with chronic kidney disease. The compound is generated during the conjugation of p-cresol, primarily through glucuronidation, which occurs mainly in the liver, facilitated by enzymes such as UDP-glucuronosyltransferase 1A6 and 1A9 .

Currently, there is no known specific mechanism of action for PCG. Its primary function is likely excretion as a detoxification product of p-cresol. However, some studies suggest PCG might have unexpected roles, such as promoting blood-brain barrier integrity []. Further research is needed to confirm these findings.

- Substrate: p-Cresol (C7H8O) is the substrate.

- Enzymatic Reaction: The enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to p-cresol.

- Product Formation: The reaction yields p-cresol glucuronide (C13H16O7), which is more water-soluble and facilitates excretion via urine.

This metabolic pathway also indicates that p-cresol can undergo sulfatation to form p-cresol sulfate, with glucuronidation producing lower concentrations of p-cresol glucuronide compared to its sulfate counterpart .

p-Cresol glucuronide exhibits various biological activities, primarily related to its role as a metabolite of p-cresol. While p-cresol itself is known for its toxic effects, particularly in relation to oxidative stress and cellular necrosis, p-cresol glucuronide has been suggested to be less toxic than its precursor .

Research indicates that while both p-cresol and its metabolites can influence markers of toxicity such as oxidative stress (measured by 2',7'-dichlorofluorescein formation) and cellular necrosis (via lactate dehydrogenase release), p-cresol glucuronide may not significantly contribute to these toxic effects . Additionally, there is evidence that suggests a shift towards increased production of p-cresol glucuronide in patients with advanced kidney disease, indicating its potential role in detoxification under certain pathological conditions .

The synthesis of p-cresol glucuronide primarily occurs through biological processes rather than synthetic chemical methods. The key steps involved are:

- Biotransformation: Initiated by the gut microbiota that convert dietary tyrosine into p-cresol.

- Glucuronidation: In the liver, enzymes such as UDP-glucuronosyltransferases catalyze the conjugation of glucuronic acid to p-cresol.

p-Cresol glucuronide serves several important functions within biological systems:

- Detoxification: As a metabolite of a toxic compound (p-cresol), it helps facilitate the elimination of harmful substances from the body.

- Biomarker: It can serve as a biomarker for assessing kidney function and monitoring uremic toxins in patients with chronic kidney disease.

- Research Tool: Used in studies examining metabolic pathways related to phenolic compounds and their health effects.

Studies on interactions involving p-cresol glucuronide have focused on its relationship with other metabolites and its impact on biological systems. For instance:

- Toxicity Comparison: Research indicates that while p-cresol exhibits significant toxicity, both p-cresol sulfate and p-cresol glucuronide are less toxic than their parent compound when administered at equal molar concentrations .

- Synergistic Effects: Some studies suggest that while p-cresol glucuronide may not exert direct toxic effects, it could interact with other metabolites like p-cresol sulfate to modulate immune responses or influence metabolic pathways .

Several compounds share structural or functional similarities with p-cresol glucuronide. A comparison highlights their unique characteristics:

| Compound | Structure/Functionality | Unique Aspect |

|---|---|---|

| p-Cresol | Parent compound; toxic phenolic compound | More toxic than its metabolites |

| p-Cresol Sulfate | Sulfate conjugate of p-cresol | Predominantly formed; associated with insulin resistance |

| m-Cresol Glucuronide | Glucuronide derivative of m-cresol | Different positional isomer; distinct metabolic profile |

| Indoxyl Sulfate | Uremic toxin derived from tryptophan metabolism | Strongly associated with renal toxicity |

| Hippuric Acid | Conjugate of benzoic acid | Commonly found in urine; detoxification role |

This comparison illustrates that while all these compounds are related through their metabolic pathways and potential toxicity profiles, each has distinct characteristics that influence their biological activity and clinical relevance .

Microbial Production of p-Cresol

Tyrosine and Phenylalanine Metabolism

p-Cresol originates from the microbial degradation of the aromatic amino acids tyrosine and phenylalanine in the colon. Gut microbiota metabolize these amino acids through a series of deamination, decarboxylation, and reduction reactions. Tyrosine undergoes conversion to 4-hydroxyphenylpyruvate via bacterial transaminases, followed by decarboxylation to 4-hydroxyphenylacetate. Subsequent reduction yields p-cresol [1] [2]. Similarly, phenylalanine is deaminated to phenylpyruvate, which is further metabolized to phenylacetate before conversion to p-cresol [2]. These pathways are enriched in protein-rich diets, where excess amino acids reach the colon and undergo microbial putrefaction [2] [3].

Intestinal Bacterial Contributions

Specific bacterial taxa drive p-cresol production. A culture-based screen identified 55 p-cresol-producing strains across Coriobacteriaceae, Clostridium clusters XI/XIVa, and Enterobacteriaceae [3]. Notable producers include Clostridium difficile and Blautia hydrogenotrophica, which utilize tyrosine-derived intermediates like 4-hydroxyphenylacetate via p-hydroxyphenylacetate decarboxylase [3]. The table below summarizes key p-cresol-producing bacteria:

| Bacterial Family | Representative Species | Metabolic Enzyme Involved |

|---|---|---|

| Coriobacteriaceae | Olsenella uli | p-Hydroxyphenylacetate decarboxylase |

| Clostridium (Cluster XI) | Clostridium difficile | Tyrosine lyase |

| Enterobacteriaceae | Escherichia coli | Hydroxyarylic acid decarboxylase |

These bacteria dominate in dysbiotic conditions, such as chronic kidney disease (CKD), where elevated p-cresol levels correlate with disease progression [1] [2].

Host Conjugation Processes

Glucuronidation as a Phase II Metabolic Pathway

Following absorption by colonocytes, p-cresol enters the portal circulation and undergoes Phase II conjugation in the liver. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to p-cresol’s hydroxyl group, forming water-soluble p-cresol glucuronide for renal excretion [1] [2]. This process reduces the compound’s toxicity by preventing albumin binding and systemic accumulation [1].

Enterocytic Processing

Colonocytes contribute to preliminary metabolism. While hepatic conjugation is primary, enterocytes express UGT isoforms capable of limited glucuronidation. However, unmetabolized p-cresol predominantly reaches the liver due to higher enzymatic capacity in hepatocytes [1].

Hepatic Metabolic Contributions

The liver is the major site of p-cresol glucuronidation. Hepatocytes uptake p-cresol via passive diffusion, where UGTs in the endoplasmic reticulum catalyze its conjugation. Concurrent sulfation by sulfotransferases generates p-cresyl sulfate, but glucuronidation predominates under normal physiological conditions [1] [2].

Enzymatic Mechanisms of p-Cresol Glucuronidation

UDP-Glucuronosyltransferase (UGT) Enzyme Systems

UGTs are membrane-bound enzymes localized in the endoplasmic reticulum. They utilize UDP-glucuronic acid as a cofactor to transfer glucuronide groups to hydrophobic substrates. The UGT1A and UGT2B families are primarily involved in small phenol metabolism [1].

UGT1A6 Contributions

UGT1A6 exhibits high activity toward phenolic compounds, including p-cresol. Expressed in the liver and gastrointestinal tract, it glucuronidates p-cresol at low micromolar concentrations, making it critical for first-pass metabolism [1].

UGT1A9 Contributions

UGT1A9, another hepatic isoform, complements UGT1A6 by glucuronidating p-cresol at higher substrate concentrations. Its broad substrate specificity includes uremic toxins, positioning it as a key player in CKD-associated p-cresol detoxification [1].

Other UGT Isoforms in p-Cresol Metabolism

UGT1A7, UGT1A8, and UGT1A10, expressed in extrahepatic tissues like the intestine, contribute minimally under normal conditions but may compensate during hepatic impairment [1].

The metabolic profile of p-cresol glucuronide in humans demonstrates a distinct pattern characterized by extensive phase II conjugation pathways. Human liver microsomes exhibit remarkable specificity in p-cresol glucuronide formation, with UDP-glucuronosyltransferase 1A6 serving as the predominant enzyme responsible for this biotransformation [1]. The enzymatic characterization reveals that UGT1A6 contributes approximately 78.4-81.3% of hepatic p-cresol glucuronide formation, while UGT1A9 provides a minor contribution of only 2.8% [1]. This enzymatic predominance establishes UGT1A6 as the critical determinant of p-cresol glucuronide production in human hepatic tissue.

The renal contribution to p-cresol glucuronide metabolism presents a different enzymatic profile compared to hepatic metabolism. In human kidney microsomes, UGT1A6 maintains its dominant role with 54.3-62.9% contribution, while UGT1A9 demonstrates enhanced activity contributing 35.5% to the overall renal glucuronidation capacity [1]. This tissue-specific variation in enzymatic contribution suggests organ-dependent regulation of p-cresol glucuronide formation.

Kinetic analysis of p-cresol glucuronide formation in human liver microsomes follows Hill equation kinetics, indicating cooperative binding behavior and allosteric enzyme regulation [1]. The cooperative kinetics observed in hepatic tissue contrasts with the substrate inhibition pattern demonstrated in renal microsomes, highlighting tissue-specific enzymatic behavior patterns [1]. These kinetic differences reflect distinct regulatory mechanisms governing p-cresol glucuronide formation across different organ systems.

The protein binding characteristics of p-cresol glucuronide in human plasma demonstrate remarkably low affinity, with less than 6% protein binding capacity [2]. This low protein binding profile facilitates efficient renal clearance and urinary excretion, contributing to the rapid elimination of p-cresol glucuronide from the systemic circulation [3]. The extensive first-pass metabolism in human liver results in predominant conversion of p-cresol to its conjugated forms before entering systemic circulation [4].

| Metabolic Parameter | Value | Reference |

|---|---|---|

| p-Cresol Glucuronide Formation (UGT1A6) | Primary enzyme | Yee et al. 2020 |

| p-Cresol Glucuronide Formation (UGT1A9) | Secondary enzyme | Yee et al. 2020 |

| Hepatic Contribution UGT1A6 | 78.4-81.3% | Yee et al. 2020 |

| Hepatic Contribution UGT1A9 | 2.8% | Yee et al. 2020 |

| Renal Contribution UGT1A6 | 54.3-62.9% | Yee et al. 2020 |

| Renal Contribution UGT1A9 | 35.5% | Yee et al. 2020 |

| Plasma Protein Binding p-Cresol Glucuronide | <6% | Koppe et al. 2017 |

| Renal Clearance Rate | High | Liabeuf et al. 2021 |

| Hepatic Phase II Metabolism | Extensive | Toft et al. 2023 |

Murine Metabolic Profiles

The metabolic profile of p-cresol glucuronide in murine models reveals fundamental differences from human metabolism, particularly in the relative proportions of conjugated metabolites. In control mice, p-cresol glucuronide concentrations reach 0.23 mg/L, representing approximately 47-54% of total p-cresol conjugates [2] [5]. This proportion contrasts sharply with human metabolism where p-cresol glucuronide comprises only 13% of total conjugates [2] [5].

Chronic kidney disease models in mice demonstrate significant accumulation of p-cresol glucuronide, with concentrations increasing to 1.37 mg/L in nephrectomized animals [2] [5]. The parallel accumulation of both p-cresol glucuronide and p-cresol sulfate in chronic kidney disease mice maintains similar proportions to control animals, suggesting preserved metabolic capacity despite renal dysfunction [2] [5]. This preservation of metabolic ratios indicates that the enzymatic machinery for p-cresol conjugation remains functionally intact in murine kidney disease models.

The protein binding characteristics of p-cresol glucuronide in murine plasma mirror those observed in human studies, with less than 6% protein binding capacity [2] [5]. This low protein binding facilitates efficient renal clearance and maintains rapid elimination kinetics similar to human metabolism [2] [5]. The minimal protein binding ensures that p-cresol glucuronide remains available for renal filtration and urinary excretion.

Experimental administration of p-cresol to mice results in equivalent proportions of glucuronide and sulfate conjugates, with 54% conversion to p-cresol glucuronide and 46% to p-cresol sulfate [2] [5]. This balanced metabolic conversion demonstrates the enhanced glucuronidation capacity in murine models compared to human metabolism [2] [5]. The efficiency of glucuronide formation in mice suggests species-specific differences in UDP-glucuronosyltransferase expression and activity patterns.

| Metabolic Parameter | Value | Reference |

|---|---|---|

| p-Cresol Glucuronide Proportion | 47-54% | Koppe et al. 2017 |

| p-Cresol Sulfate Proportion | 42-53% | Koppe et al. 2017 |

| Control Mice p-Cresol Glucuronide | 0.23 mg/L | Koppe et al. 2017 |

| Control Mice p-Cresol Sulfate | 0.20 mg/L | Koppe et al. 2017 |

| CKD Mice p-Cresol Glucuronide | 1.37 mg/L | Koppe et al. 2017 |

| CKD Mice p-Cresol Sulfate | 1.53 mg/L | Koppe et al. 2017 |

| Protein Binding p-Cresol Glucuronide | <6% | Koppe et al. 2017 |

| Protein Binding p-Cresol Sulfate | 96% | Koppe et al. 2017 |

| Metabolic Conversion Efficiency | Equivalent to sulfation | Koppe et al. 2017 |

Interspecies Variations in p-Cresol Conjugation

The interspecies differences in p-cresol conjugation patterns reveal profound metabolic variations that fundamentally alter the biological significance of p-cresol glucuronide across different mammalian species. Human metabolism demonstrates a clear preference for sulfation over glucuronidation, with p-cresol sulfate comprising 87% of total conjugates compared to only 13% for p-cresol glucuronide [2] [5]. This metabolic bias toward sulfation reflects the high activity of sulfotransferase 1A1 in human liver and kidney tissues [6].

Murine metabolism presents a markedly different conjugation pattern, with p-cresol glucuronide representing 47% of total conjugates and p-cresol sulfate accounting for 53% [2] [5]. This near-equivalent distribution between conjugation pathways indicates enhanced glucuronidation capacity in mice compared to humans [2] [5]. The balanced metabolic conversion suggests that murine UDP-glucuronosyltransferase enzymes demonstrate higher activity or expression levels relative to sulfotransferase enzymes compared to human tissue.

Rat metabolism exhibits an intermediate pattern with p-cresol glucuronide comprising approximately 64% of total conjugates and p-cresol sulfate representing 36% [7]. This glucuronidation predominance in rats demonstrates species-specific enzymatic preferences that favor UDP-glucuronosyltransferase-mediated conjugation over sulfotransferase-mediated pathways [7]. The enhanced glucuronidation capacity in rats results in more efficient p-cresol glucuronide formation compared to both human and murine models.

The enzymatic basis for these interspecies differences lies in the differential expression and activity of phase II conjugation enzymes. Human liver demonstrates predominant UGT1A6 activity with secondary contributions from UGT1A9, while murine and rat models exhibit broader UDP-glucuronosyltransferase enzyme expression patterns [1]. The sulfotransferase activity patterns also vary significantly between species, with human SULT1A1 demonstrating higher specific activity compared to rodent orthologous enzymes [6].

| Species | Metabolite | Proportion (%) | Major Enzyme | Tissue Distribution |

|---|---|---|---|---|

| Human | p-Cresol Glucuronide | 13 | UGT1A6 | Liver > Kidney |

| Human | p-Cresol Sulfate | 87 | SULT1A1 | Liver > Kidney |

| Mouse | p-Cresol Glucuronide | 47 | UGT enzymes | Liver, Kidney |

| Mouse | p-Cresol Sulfate | 53 | SULT enzymes | Liver, Kidney |

| Rat | p-Cresol Glucuronide | 64 | UGT enzymes | Liver, Kidney |

| Rat | p-Cresol Sulfate | 36 | SULT enzymes | Liver, Kidney |

Comparative Tissue Distribution Patterns

The tissue distribution patterns of p-cresol glucuronide demonstrate significant interspecies variations that reflect both metabolic capacity and physiological handling mechanisms. In humans, the highest concentrations of p-cresol glucuronide occur in kidney tissue at 13.08 μg/g, followed by lung tissue at 9.99 μg/g and liver tissue at 4.82 μg/g [8]. This distribution pattern reflects the primary role of kidney tissue in p-cresol glucuronide accumulation and the extensive pulmonary exposure to circulating metabolites [8].

Human plasma concentrations of p-cresol glucuronide reach 11.92 μg/mL in hemodialysis patients, representing significant systemic exposure [8]. The urinary excretion pattern demonstrates efficient renal clearance with concentrations of 79.73 ng/mL, indicating active tubular secretion and glomerular filtration processes [8]. The tissue-to-plasma ratio calculations reveal preferential accumulation in kidney and lung tissues compared to other organ systems [8].

Murine tissue distribution studies demonstrate widespread p-cresol glucuronide presence across multiple organ systems. The comprehensive tissue metabolomics analysis reveals detectable p-cresol glucuronide concentrations in plasma, heart, liver, pancreas, cecum, and colon [9]. The gastrointestinal tract demonstrates particularly high concentrations, reflecting the site of initial p-cresol formation and subsequent conjugation [9]. The cecal contents and colonic tissue show elevated p-cresol glucuronide levels, indicating local metabolism and accumulation patterns [4].

The comparative analysis across species reveals that p-cresol glucuronide demonstrates tissue-specific accumulation patterns that correlate with metabolic capacity and clearance mechanisms. Liver tissue consistently demonstrates high p-cresol glucuronide concentrations across all species, reflecting the primary site of phase II conjugation [10]. Kidney tissue shows elevated concentrations in all species, indicating the role of renal metabolism and potential accumulation during clearance processes [10].

| Tissue/Organ | Human (μg/g or μg/mL) | Mouse (Relative Distribution) | Rat (Relative Distribution) |

|---|---|---|---|

| Liver | 4.82 | High | High |

| Kidney | 13.08 | High | High |

| Lung | 9.99 | Moderate | Moderate |

| Heart | Not reported | Detectable | Low |

| Brain | Not reported | Detectable | Low |

| Plasma | 11.92 | Detectable | Moderate |

| Urine | 79.73 ng/mL | High | Very High |

| Cecal Contents | Not reported | High | High |

| Colonic Tissue | Not reported | High | Moderate |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types